molecular formula C11H12IN5 B13059193 N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine

Cat. No.: B13059193
M. Wt: 341.15 g/mol
InChI Key: NQYLEDBMWDVNDT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a pyrazole ring. The presence of iodine and methyl groups on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the pyrazole ring followed by its iodination and subsequent coupling with a pyrimidine derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Structure and Composition

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine has the following molecular formula:

  • Molecular Formula : C11_{11}H12_{12}IN5_5
  • Molecular Weight : 341.15 g/mol
  • CAS Number : 2177257-41-7

The presence of multiple nitrogen atoms in its structure allows for diverse interactions in biological systems, making it suitable for various applications in drug development.

Kinase Inhibition

Research indicates that this compound exhibits significant activity against specific protein kinases, particularly glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in critical cellular processes such as inflammation and neurodegenerative diseases, including Parkinson's disease.

Interaction Studies

Interaction studies have demonstrated that this compound binds effectively to its target proteins. Techniques such as molecular docking and kinetic assays are employed to evaluate binding affinities and inhibition profiles against various kinases, providing insights into its mechanism of action.

Synthesis Pathways

The synthesis of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amines can be achieved through several methods, allowing for efficient production and further functionalization. The synthetic pathways typically involve reactions that facilitate the substitution of the iodine atom or ring-opening reactions involving the cyclopropyl group.

Common Synthetic Methods

  • Iodine Substitution Reactions : These reactions can lead to various derivatives with altered biological activities.
  • Cyclopropane Ring Opening : Under specific conditions, this can yield new compounds with diverse properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine include other pyrazole and pyrimidine derivatives, such as:

  • 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Imidazole and indole derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of protein kinases. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a pyrimidine ring fused with a pyrazole moiety, along with a cyclopropyl group and an iodine atom. The molecular formula is C13_{13}H13_{13}IN6_{N_6} (molecular weight: 341.15 g/mol) . The presence of multiple nitrogen atoms enhances its reactivity and interaction potential within biological systems.

Protein Kinase Inhibition

Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on various protein kinases, notably Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2). These kinases play crucial roles in cellular processes such as inflammation and neurodegenerative diseases, including Parkinson's disease .

The compound's ability to inhibit these kinases suggests potential therapeutic applications in managing inflammatory responses and neurodegenerative conditions. The inhibition profiles of N-Cyclopropyl derivatives have been evaluated using molecular docking studies and kinetic assays, revealing strong binding affinities to target proteins .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureBiological ActivityUnique Features
N-Cyclopropyl-pyrazolo[3,4-d]pyrimidineSimilar core structureModulates GSK3 activityDifferent substitution pattern
Pyrimidine-based inhibitorsVaries widelyAnti-inflammatoryDiverse functional groups
Iodo-substituted pyrazolesContains iodineEnhanced kinase inhibitionIncreased lipophilicity

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for the efficient production of the target compound. Common synthetic routes include:

  • Substitution Reactions : Utilizing the iodine atom for nucleophilic substitution to introduce different functional groups.
  • Cyclization Reactions : Forming the pyrimidine ring through cyclization with appropriate precursors.
  • Functionalization : Further modifying the cyclopropyl group or other substituents to enhance biological activity .

Case Studies and Research Findings

A variety of studies have focused on the pharmacological properties of pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activities. For instance, recent research has demonstrated that certain derivatives exhibit selective inhibition against specific kinases involved in cancer progression .

Furthermore, studies have shown that N-Cyclopropyl derivatives can also influence neuroprotective pathways, suggesting their use as potential neuroprotective agents .

Properties

Molecular Formula

C11H12IN5

Molecular Weight

341.15 g/mol

IUPAC Name

N-cyclopropyl-4-(4-iodo-2-methylpyrazol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H12IN5/c1-17-10(8(12)6-14-17)9-4-5-13-11(16-9)15-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,15,16)

InChI Key

NQYLEDBMWDVNDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C2=NC(=NC=C2)NC3CC3

Origin of Product

United States

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